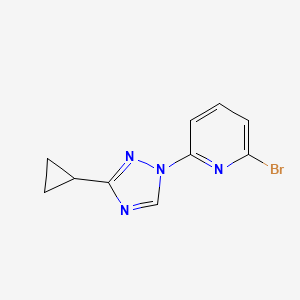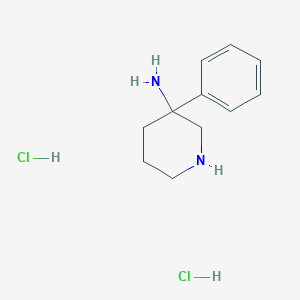
3-Phenylpiperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its pharmacological properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpiperidin-3-amine dihydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Group: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids.
Amination: The amine group is introduced through amination reactions, which can involve reductive amination or nucleophilic substitution.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-Phenylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Secondary/Tertiary Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
3-Phenylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
類似化合物との比較
Similar Compounds
3-Phenylpiperidin-4-amine dihydrochloride: Similar structure with a different position of the amine group.
4-Phenylpiperidine: Lacks the amine group but has a similar piperidine ring structure.
1-Benzylpiperidine: Contains a benzyl group instead of a phenyl group.
Uniqueness
3-Phenylpiperidin-3-amine dihydrochloride is unique due to its specific substitution pattern and pharmacological properties. Its ability to interact with neurotransmitter receptors and modulate signal transduction pathways makes it a valuable compound in scientific research.
特性
分子式 |
C11H18Cl2N2 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC名 |
3-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;;/h1-3,5-6,13H,4,7-9,12H2;2*1H |
InChIキー |
PLCJBJIQCLEPGK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)(C2=CC=CC=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


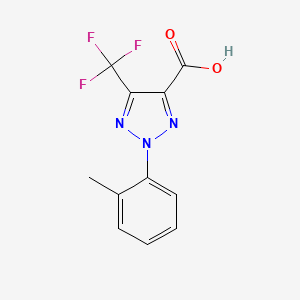
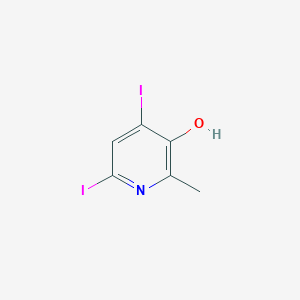
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
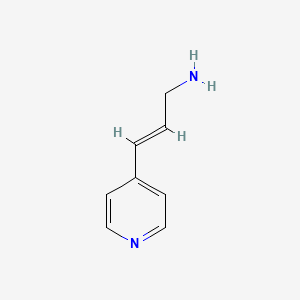
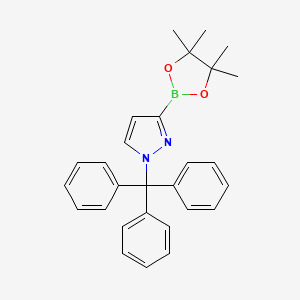
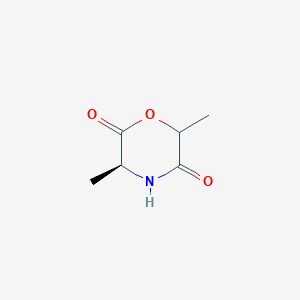
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
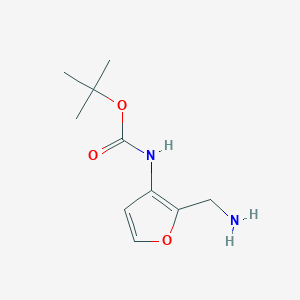
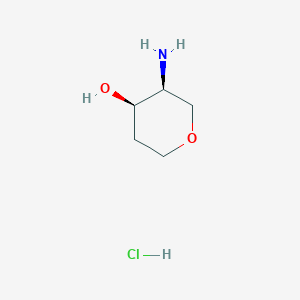
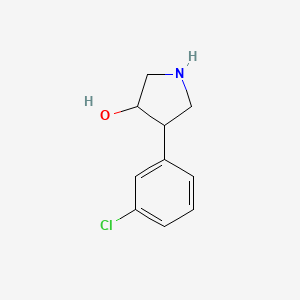
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
